![molecular formula C16H14ClN3OS B2785368 N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)acetamide CAS No. 941998-31-8](/img/structure/B2785368.png)
N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)acetamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both benzo[d]thiazole and pyridine moieties in the structure suggests that this compound may exhibit interesting pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)acetamide typically involves the following steps:
Formation of the benzo[d]thiazole core: This can be achieved by cyclization of appropriate precursors such as 2-aminothiophenol with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the chloro and methyl groups: Chlorination and methylation reactions can be performed using reagents like thionyl chloride and methyl iodide, respectively.
Attachment of the pyridine moiety: This step involves the reaction of the benzo[d]thiazole derivative with pyridine-4-carboxaldehyde or pyridine-4-methylamine under reductive amination conditions.
Acetylation: The final step is the acetylation of the intermediate product using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound to its reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chloro or methyl positions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or halides; electrophiles like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: As a probe for studying biological processes and as a potential therapeutic agent.
Medicine: Investigation of its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Potential use in the development of new materials, such as polymers and dyes.
作用機序
The mechanism of action of N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)acetamide would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved could include inhibition of specific enzymes, binding to receptor sites, or interference with cellular signaling pathways.
類似化合物との比較
Similar Compounds
Benzo[d]thiazole derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole.
Pyridine derivatives: Compounds like pyridine-4-carboxaldehyde and pyridine-4-methylamine.
Uniqueness
N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)acetamide is unique due to the combination of the benzo[d]thiazole and pyridine moieties in its structure. This dual functionality may confer distinct biological activities and chemical reactivity compared to other similar compounds.
特性
IUPAC Name |
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3OS/c1-10-7-13(17)8-14-15(10)19-16(22-14)20(11(2)21)9-12-3-5-18-6-4-12/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVIECCWUXPYHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)N(CC3=CC=NC=C3)C(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2785287.png)
![{5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-yl}methanol](/img/structure/B2785288.png)
![1-Cyclohexyl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2785291.png)

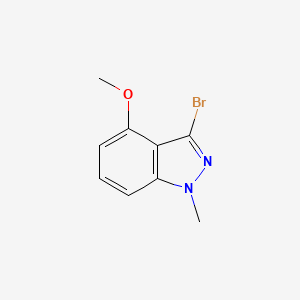
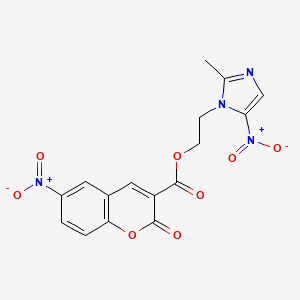
![N-(2,4-dimethylphenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2785296.png)
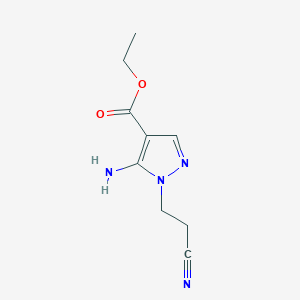
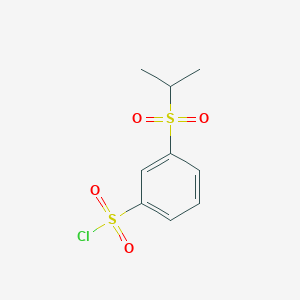
![3-((1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2785303.png)
![6-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-2-methyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2785305.png)
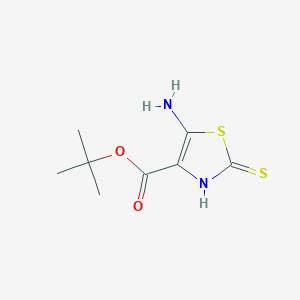
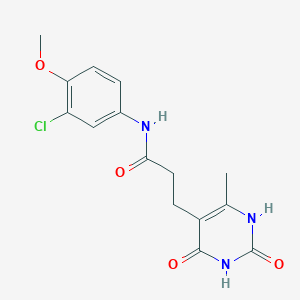
![4-hydrazino-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2785308.png)
